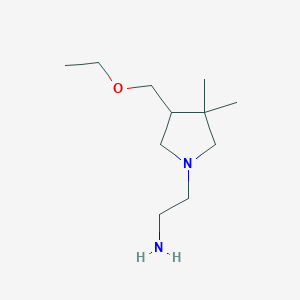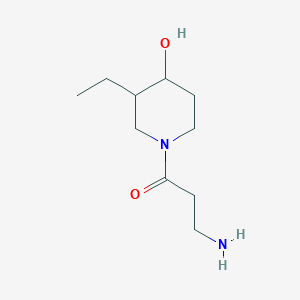
Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom. The pyrimidine ring is substituted with a chlorine atom at the 2-position and the azetidine ring is substituted with a tert-butyl carboxylate group.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
Research on pyrimidine and azetidine derivatives showcases their potential in medicinal chemistry, particularly as ligands for receptors, and as building blocks for various synthetic routes aimed at producing pharmaceutical agents. For instance, studies on 2-aminopyrimidines have led to the development of compounds with anti-inflammatory and antinociceptive activities, suggesting the utility of pyrimidine derivatives in pain management and as H4 receptor antagonists (Altenbach et al., 2008). Similarly, azetidine and its derivatives have been utilized in synthesis processes, such as in the generation of imidazoline, oxazolidine, and tetrahydropyrimidine products, showcasing the versatility of these compounds in creating diverse pharmacologically relevant structures (Yadav & Sriramurthy, 2005).
Drug Discovery and Development
The exploration of azetidine-containing compounds extends to drug discovery, with methodologies developed to synthesize enantiopure azetidine-2-carboxylic acids with potential for studying peptide activity and conformation influence (Sajjadi & Lubell, 2008). Moreover, azetidine derivatives have been investigated for their role as intermediates in the synthesis of targeted molecules, such as PROTACs, which are a novel class of cancer therapeutics, indicating the significant role of azetidine frameworks in developing new therapeutic agents (Zhang et al., 2022).
Radiopharmaceutical Applications
Additionally, azetidine derivatives have been synthesized for potential use in imaging studies, such as in the development of novel ligands for nicotinic receptors, indicating their applicability in radiopharmaceuticals and as tools for neurological research (Karimi & Långström, 2002).
Antimicrobial and Antitubercular Activities
Research also extends to the synthesis of pyrimidine-azetidine analogues with observed antioxidant, antimicrobial, and antitubercular activities, underscoring the potential of these compounds in addressing infectious diseases (Chandrashekaraiah et al., 2014).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)17-6-8(7-17)15-9-4-5-14-10(13)16-9/h4-5,8H,6-7H2,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIAOPPLIFKWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-((2-chloropyrimidin-4-yl)amino)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1481341.png)



